
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane
Vue d'ensemble
Description
“(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” is a chemical compound that is used in scientific research . It exhibits unique properties, enabling its application in various fields such as organic synthesis and material science.
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” contains a total of 38 bonds; 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Physical And Chemical Properties Analysis
“(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” is a liquid at room temperature . It has a molecular weight of 301.3 . The IUPAC name for this compound is “(3-bromo-4-methylphenoxy) (tert-butyl)dimethylsilane” and its Inchi Code is "1S/C13H21BrOSi/c1-10-7-8-11 (9-12 (10)14)15-16 (5,6)13 (2,3)4/h7-9H,1-6H3" .Applications De Recherche Scientifique
Catalysis and Synthetic Chemistry
One area where (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is used is in catalysis and synthetic chemistry. For instance, in a study by Demircan (2014), related compounds were utilized in palladium-catalyzed intra/intermolecular cascade cross-couplings, which are critical in producing complex organic structures (Demircan, 2014).
Nanoparticle Fabrication and Photonic Applications
The compound is also significant in the field of nanotechnology and photonics. Fischer et al. (2013) discussed the use of related compounds in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These are crucial for developing advanced materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Molecular Electronics
In molecular electronics, Stuhr-Hansen et al. (2005) identified that simple and accessible aryl bromides, similar to (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane, serve as useful building blocks for thiol end-capped molecular wires. This highlights its importance in the synthesis of materials for electronic applications (Stuhr-Hansen et al., 2005).
Organic Optoelectronic Applications
Hu et al. (2013) demonstrated the use of related compounds in the synthesis of organic optoelectronic devices like organic light-emitting devices (OLEDs). The study emphasizes the role of such compounds in developing new materials for optoelectronic applications (Hu et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-10-7-8-12(15-4)11(14)9-10/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBPSFFWSZBFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



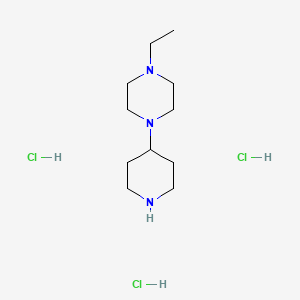
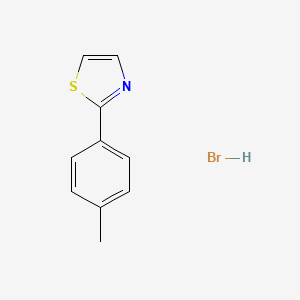
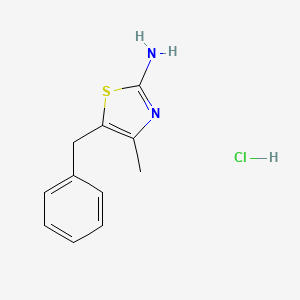



![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
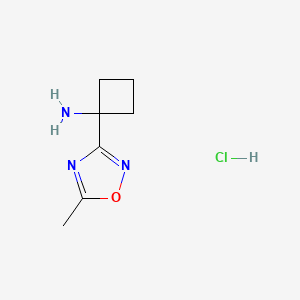

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)

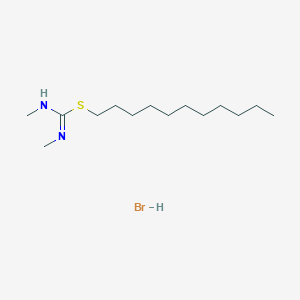

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)